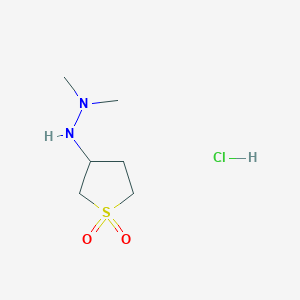
Methyl 3-bromo-5-(cyanomethyl)benzoate
Descripción general
Descripción
“Methyl 3-bromo-5-(cyanomethyl)benzoate” is an organic compound with the molecular formula C10H8BrNO2 . It is also known as "Benzoic acid, 3-bromo-5-(cyanomethyl)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-5-(cyanomethyl)benzoate” is represented by the InChI code: 1S/C10H8BrNO2/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8/h4-6H,2H2,1H3 . This compound has a molecular weight of 254.08 .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-(cyanomethyl)benzoate” is a solid at room temperature . It has a predicted boiling point of 369.8±32.0 °C and a predicted density of 1.497±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Novel One-Carbon Radical Equivalents
Methyl 3-bromo-5-(cyanomethyl)benzoate has shown utility as a one-carbon radical equivalent in organic synthesis. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate has been synthesized and used for acyl unit introduction via xanthate transfer radical addition to olefins. This methodology also facilitated rare 1,5-nitrile translocations during the study, highlighting its versatility in complex organic transformations (Bagal, de Greef, & Zard, 2006).
Synthesis of Complex Sugars
Applications in carbohydrate chemistry have been demonstrated, with Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside, a compound derived from methyl 4,6-O-benzylidene-α-d-glucopyranoside, being employed in new synthesis pathways for complex sugars like d-forosamine. This showcases the compound's utility in creating intricate molecular structures (Baer & Hanna, 1981).
Crystal Structure Analysis
Methyl 3-bromo-5-(cyanomethyl)benzoate and its derivatives have been studied for their crystal structures. Such studies are crucial for understanding the molecular arrangement and properties of these compounds, which can inform their applications in materials science and other fields. For example, methyl 4-bromo-2-(methoxymethoxy)benzoate was analyzed to understand its two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Hydrodehalogenation and Radical Cyclization Reactions
The compound has been instrumental in photostimulated hydrodehalogenation and reductive radical cyclization reactions. These reactions are key in synthetic organic chemistry for producing reduced products and cyclized reduced products, as demonstrated in studies using aryl and alkyl chlorides and bromides (Vaillard, Postigo, & Rossi, 2004).
Cyclization Reactions in Organic Synthesis
Methyl 3-bromo-5-(cyanomethyl)benzoate has been used in cyclization reactions with copper halides to synthesize isocoumarins and α-pyrone. These compounds have a variety of applications, including pharmaceuticals and organic materials (Liang, Xie, & Li, 2007).
Antifungal Agent Development
In pharmaceutical research, similar compounds have shown potential as antifungal agents. Methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, for example, exhibited significant cytotoxic activity against Malassezia furfur, indicating its potential in developing treatments for skin diseases caused by fungi (Trifonov et al., 2020).
Safety And Hazards
“Methyl 3-bromo-5-(cyanomethyl)benzoate” is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and is associated with the following hazard statements: H302-H312-H315-H319-H332-H335 . These statements indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 3-bromo-5-(cyanomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8/h4-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMMDHGCCRYVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217318 | |
| Record name | Benzoic acid, 3-bromo-5-(cyanomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-(cyanomethyl)benzoate | |
CAS RN |
878741-84-5 | |
| Record name | Benzoic acid, 3-bromo-5-(cyanomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878741-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-bromo-5-(cyanomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301217318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromo-5-(cyanomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid](/img/structure/B3388460.png)









![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/structure/B3388528.png)


